(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
Overview
Description
“(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile” is a chemical compound with the CAS Number: 1384526-33-3 . It has a molecular weight of 216.28 and its IUPAC name is (5S)-4-benzyl-5-methyl-2-morpholinecarbonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C13H16N2O . The InChI code is 1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1 .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of various carbonitriles, including compounds structurally related to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, has been a subject of study, exploring different synthetic routes and structural properties. These studies have contributed to the understanding of the synthesis and chemical behavior of such compounds (Hawkins, Iddon, & Longthorne, 1995).
Antimicrobial Activities
- Research has been conducted on derivatives of carbonitriles, including those related to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, to evaluate their antimicrobial properties. These studies have provided insights into the potential applications of these compounds in the field of antimicrobial therapy (Al‐Azmi & Mahmoud, 2020).
Corrosion Inhibition
- Certain carbonitrile derivatives have been investigated for their role as corrosion inhibitors, indicating the potential application of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in materials science, particularly in protecting metals against corrosion (Verma et al., 2015).
Green Chemistry and Synthesis
- Studies have focused on the development of sustainable and efficient synthesis methods for carbonitrile derivatives, aiming to reduce environmental impact and enhance the synthesis efficiency, relevant to the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (Karati, Kumar, & Mahadik, 2022).
Cancer Research
- Research has been conducted on carbonitrile derivatives for their potential anti-cancer activities, suggesting a possible application of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in the field of oncology (Abdel-fattah & Elsayed, 2009).
properties
IUPAC Name |
(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-16-13(7-14)9-15(11)8-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTSOOQJIPJZTJ-AMGKYWFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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